molecular formula C15H14BrNO B319325 3-bromo-N,4-dimethyl-N-phenylbenzamide

3-bromo-N,4-dimethyl-N-phenylbenzamide

Cat. No.: B319325
M. Wt: 304.18 g/mol
InChI Key: KRKADIPFHWXYIP-UHFFFAOYSA-N
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Description

3-Bromo-N,4-dimethyl-N-phenylbenzamide is a substituted benzamide characterized by a bromine atom at position 3, a methyl group at position 4 on the benzamide ring, and N-phenyl and N-methyl substituents. Its molecular formula is C₁₆H₁₅BrN₂O, with a molecular weight of 331.21 g/mol. The compound's structural uniqueness lies in its electronic and steric properties, influenced by the bromine atom (electron-withdrawing) and methyl groups (electron-donating). These features make it a candidate for applications in pharmaceuticals, materials science, and organic synthesis, particularly in cross-coupling reactions [1], [15].

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

3-bromo-N,4-dimethyl-N-phenylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

KRKADIPFHWXYIP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of 3-bromo-N,4-dimethyl-N-phenylbenzamide with structurally related benzamides and anilines:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Topological Polar Surface Area (Ų) Key Substituents
This compound C₁₆H₁₅BrN₂O 331.21 ~4.2* 41.6 3-Br, 4-CH₃, N-Ph, N-CH₃
3-Bromo-N,N-dimethylbenzamide (6h) C₉H₁₀BrNO 228.09 2.8 32.7 3-Br, N-(CH₃)₂
4-Bromo-N,N,3-trimethylbenzamide C₁₀H₁₂BrNO 242.11 3.1 32.7 4-Br, 3-CH₃, N-(CH₃)₂
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₅BrNO₄ 365.20 3.5 74.9 3,4,5-OCH₃, N-(4-BrPh)
3-Bromo-N-(4-fluorophenyl)benzamide C₁₃H₉BrFNO 294.12 3.6 41.6 3-Br, N-(4-FPh)

*Estimated using fragment-based methods.

Key Observations :

  • Lipophilicity : The target compound exhibits higher logP (~4.2) compared to analogs like 3-bromo-N,N-dimethylbenzamide (logP 2.8) due to the bulky N-phenyl group and additional methyl substituent, enhancing membrane permeability [1], [18].
  • Hydrogen Bonding : The N-phenyl and amide groups facilitate hydrogen bonding, critical for biological activity (e.g., anticonvulsant effects in N-phenylbenzamides) [13].

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